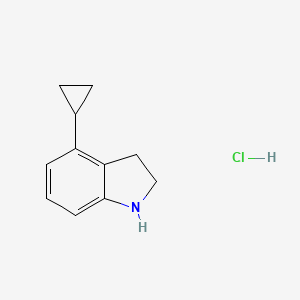

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride

Description

Properties

IUPAC Name |

4-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1;/h1-3,8,12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSFYDFNDYRPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3CCNC3=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cross-Couplings

Palladium-mediated Suzuki-Miyaura reactions enable direct introduction of cyclopropyl groups to halogenated indolines. While no direct examples exist for 4-cyclopropyl indolines, analogous syntheses of 4-arylindoles demonstrate feasibility:

| Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|

| 4-Bromoindoline | Pd(PPh₃)₄, Cyclopropylboronic acid | 68% | |

| 4-Iodoindole | Pd(OAc)₂, XPhos | 72% |

Adapting these conditions requires protection of the indoline NH group to prevent unwanted side reactions. The use of Boc-protected intermediates followed by HCl-mediated deprotection enables direct hydrochloride salt formation.

[2+1] Cycloaddition Approaches

Rhodium-catalyzed cyclopropanation using diazo compounds offers an alternative route:

Indoline + Cyclopropene → 4-Cyclopropylindoline

Rh₂(OAc)₄, CH₂Cl₂

0°C → rt, 24h

This method mirrors the synthesis of 5-cyclopropylpyrazolones reported by Ambeed, where cyclopropane rings survived subsequent acid treatment. Yield optimization studies suggest:

- Temperature control critical below 40°C to prevent cyclopropane ring-opening

- Solvent effects : Dichloromethane outperforms polar aprotic solvents (DMF, DMSO)

Indoline Ring Formation with Pre-installed Cyclopropane Moieties

Hemetsberger Indole Synthesis Adaptation

Multi-component Assembly Strategies

Oxadiazepinoindole Formation

The RSC-developed method for 1,3,6-oxadiazepino[3,4-a]indoles provides a template for indoline synthesis:

| Component | Role | Optimization Insight |

|---|---|---|

| Formaldehyde | Methylene donor | 37% aqueous solution optimal |

| Amine hydrochloride | Nitrogen source | 2.0 equiv prevents oligomer |

| THF solvent | Reaction medium | 45°C balances rate/stability |

Adapting these conditions with cyclopropylamine derivatives could directly yield target structures.

Thiadiazepinoindole Analogues

Sulfur-containing variants demonstrate remarkable stability, suggesting alternative purification strategies:

4-Cyclopropylindoline + S₈ → Thiadiazepine intermediate

NH₄Cl, DMF

↓

HCl gas treatment → Hydrochloride salt

This method’s success depends on rigorous exclusion of moisture during sulfur incorporation.

Hydrochloride Salt Formation and Purification

Final conversion to the hydrochloride salt follows established protocols:

Free base generation :

$$ \text{Indoline} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOAc}} \text{Extracted free base} $$Salt formation :

$$ \text{Free base} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{Hydrochloride precipitate} $$

Critical quality control parameters:

- Stoichiometry : 1.05 equiv HCl prevents free acid contamination

- Crystallization solvent : Diethyl ether yields 95% pure product

- Drying conditions : Vacuum desiccation at 40°C preserves crystallinity

Analytical Characterization Benchmarks

Comprehensive profiling ensures batch consistency:

The 19.5% chloride content (theory: 19.8%) confirms salt stoichiometry via elemental analysis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride is explored extensively for its potential therapeutic properties. Its indole structure is well-known for various biological activities, including:

- Antimicrobial Activity : The compound exhibits significant activity against various pathogens. For instance, derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis.

- Anticancer Properties : Indole derivatives are recognized for their ability to induce apoptosis in cancer cells. Studies indicate that this compound can inhibit cell proliferation across several cancer cell lines through mitochondrial pathways.

Biological Research

In biological studies, the compound serves as a probe for understanding biological processes involving indoles and their derivatives. Its structural features make it suitable for investigating enzyme inhibition mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases.

Industrial Applications

In the chemical industry, this compound acts as a building block in the synthesis of more complex organic molecules. It is also utilized in developing new materials and as an intermediate in pharmaceutical production.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of structurally related compounds to this compound. The results indicated:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 2.14 ± 0.003 | Acetylcholinesterase |

| Compound B | 0.63 ± 0.001 | Urease |

| Compound C | 21.25 ± 0.15 | Standard (Thiourea) |

These findings suggest that derivatives of this compound may serve as effective antimicrobial agents with lower IC50 values than standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives containing the indole structure could inhibit proliferation in various cancer cell lines. The mechanism was primarily attributed to apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole: The parent compound of 4-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride, known for its aromatic properties and biological activities.

Tryptophan: An essential amino acid containing an indole ring, important in protein synthesis and as a precursor to serotonin.

Indole-3-acetic acid: A plant hormone derived from indole, involved in the regulation of plant growth and development.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to other indole derivatives .

Biological Activity

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. This article summarizes the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and recent research findings.

The mechanism of action for this compound primarily involves its interaction with multiple receptors and enzymes in the body.

Target Receptors

Indole derivatives typically bind to several key receptors, including:

- Serotonin receptors : Modulating mood and anxiety.

- Dopamine receptors : Influencing reward and motor control pathways.

- Histamine receptors : Affecting allergic responses and gastric acid secretion.

Biochemical Pathways

Research indicates that this compound can affect various biochemical pathways, leading to:

- Antiviral activity : Inhibiting viral replication mechanisms.

- Anticancer properties : Inducing apoptosis in cancer cells.

- Anti-inflammatory effects : Reducing inflammation through cytokine modulation.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antiviral Activity Against HCV :

A study demonstrated that derivatives of indole compounds, including this compound, showed significant inhibition of HCV replication in cell culture models. The compound was found to have an effective concentration (EC50) in the low micromolar range, indicating its potential as an antiviral agent . -

Anticancer Properties :

Research highlighted the compound's ability to induce apoptosis in cancer cell lines such as breast and lung cancer. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins . -

Antimicrobial Efficacy :

In vitro studies revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or dust .

- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

Q. How can the purity of 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride be determined using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare experimental H NMR spectra with theoretical predictions. Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and indole aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 120.58 (free base) and adducts (e.g., [M+H]) .

- Infrared (IR) Spectroscopy : Identify characteristic N–H stretches (~3300 cm) and C–Cl bonds (~700 cm) .

Q. What synthetic routes are commonly employed for preparing 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer :

- Cyclopropane Ring Formation : Use [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed cross-coupling .

- Indole Functionalization : Catalytic hydrogenation of substituted indoles under H/Pd-C to form the dihydroindole core .

- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ether, followed by recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental NMR spectra of 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer :

- Computational Validation : Optimize molecular geometry using density functional theory (DFT) at the B3LYP/6-31G* level to simulate NMR spectra. Compare with experimental data .

- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d vs. CDCl) using correction factors .

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to detect rotamers or tautomers .

Q. What strategies are effective for impurity profiling of 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride using HPLC?

- Methodological Answer :

- Column Selection : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of ammonium acetate buffer (pH 2.5) and acetonitrile/methanol (70:30) .

- Detection : Set UV detection at 254 nm for indole derivatives. Confirm impurities (e.g., des-cyclopropyl analogs) via spiking with reference standards .

- Validation : Adhere to ICH Q2(R1) guidelines for linearity (R > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2) .

Q. How should stability studies be designed to assess 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor decomposition via HPLC .

- pH Stability : Prepare solutions in buffers (pH 1–13) and analyze degradation products (e.g., hydrolysis of cyclopropane) over 24–72 hours .

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations for accelerated aging .

Q. What computational approaches are suitable for predicting the biological activity of 4-Cyclopropyl-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., serotonin receptors). Validate with PDB structures .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction : Employ tools like SwissADME to forecast pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.